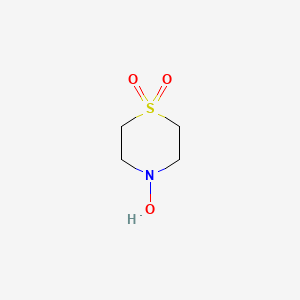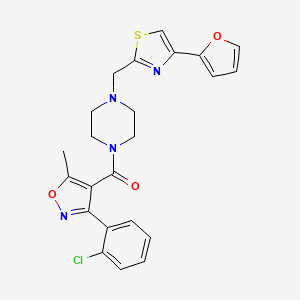![molecular formula C12H11F3O2 B2746677 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde CAS No. 2309473-77-4](/img/structure/B2746677.png)
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde, also known as TFPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFPAC is a cyclobutane derivative that contains a trifluoromethoxyphenyl group and a carbaldehyde functional group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Highly Fluorescent Dyes
- The synthesis of conformationally restrained pyrazolylpyrene chromophores, which exhibit bright fluorescence and weak bases properties, suggests potential applications in sensing acidic fluorophore environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
[4 + 2] Cycloaddition Reactions
- Studies have shown that 3-alkoxycyclobutanones can undergo [4 + 2] cycloaddition with aldehydes or ketones, leading to compounds with significant regioselectivity and diastereoselectivity. This methodology offers a versatile approach to constructing complex molecular architectures (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Antimicrobial Agents
- A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential for these compounds in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Advanced Materials
- The synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers represents the development of a new class of fluorosiloxane polymers. These materials, with their well-defined structure and thermal stability, could find applications in various high-performance materials (Smith & Babb, 1996).
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-8(6-10)7-16/h1-4,7-8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPKIZGINMKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)
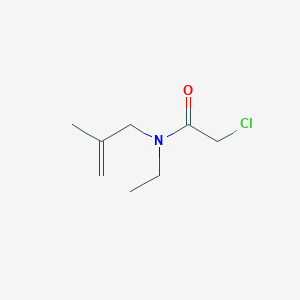

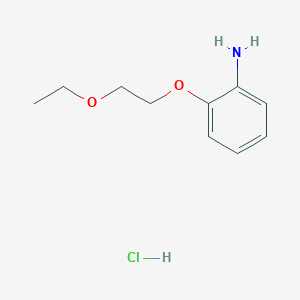
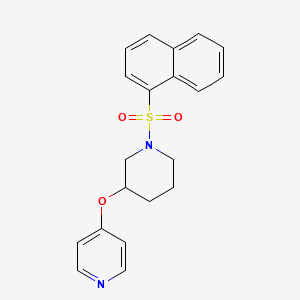
![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

